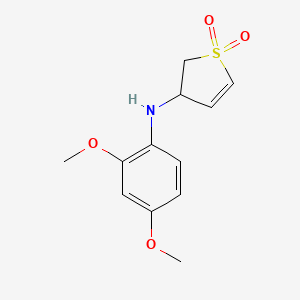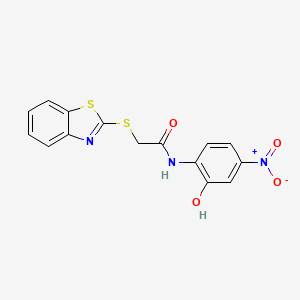![molecular formula C17H25N3OS B4194393 N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea](/img/structure/B4194393.png)
N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea
Overview
Description
N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea, also known as TSN, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. TSN is a thiourea derivative that has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inducing apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. This compound also inhibits cell proliferation by inducing cell cycle arrest and suppressing the expression of cyclins and cyclin-dependent kinases. The anti-inflammatory effects of this compound are thought to be mediated by the inhibition of NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. The antiviral effects of this compound are thought to be due to its ability to interfere with the replication of certain viruses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to decrease the levels of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea in lab experiments include its ability to exhibit anticancer, anti-inflammatory, and antiviral properties. This compound is also relatively stable and can be synthesized in large quantities. However, the limitations of using this compound in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research on N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea. One potential direction is the development of this compound-based therapeutics for the treatment of various diseases, such as cancer, inflammation, and viral infections. Another potential direction is the elucidation of the mechanism of action of this compound, which could lead to the discovery of new targets for drug development. Additionally, the optimization of the synthesis method of this compound could lead to the development of more efficient and cost-effective methods for its production. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound could provide valuable information for its clinical application.
Scientific Research Applications
N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess antiviral properties by inhibiting the replication of certain viruses. These properties make this compound a promising candidate for the development of novel therapeutics.
properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c22-17(18-8-9-20-10-12-21-13-11-20)19-16-7-3-5-14-4-1-2-6-15(14)16/h1-2,4,6,16H,3,5,7-13H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUNXFKCRSQAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=S)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4194316.png)
![ethyl 2-chloro-5-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4194320.png)
![5-(3-methoxyphenyl)-2-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4194328.png)
amine hydrochloride](/img/structure/B4194336.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B4194344.png)
![methyl [4-(1,3-benzothiazol-2-yl)phenoxy]acetate](/img/structure/B4194358.png)
![3-(benzyloxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4194364.png)
![4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B4194368.png)
![N-[2-(4-morpholinyl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4194377.png)

![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4194406.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide](/img/structure/B4194420.png)
![2-(3-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4194427.png)